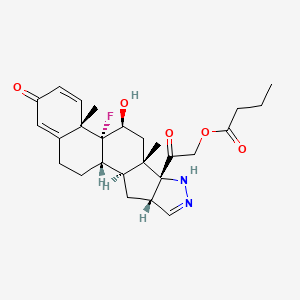

9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-butyrate

Descripción

This compound is a synthetic corticosteroid derivative characterized by a pyrazole ring fused to the pregnane backbone at positions 17 and 15. Key structural features include:

- Fluorine substitution at position 9, enhancing glucocorticoid receptor binding and metabolic stability .

- Butyrate ester at position 21, increasing lipophilicity for prolonged tissue retention and topical efficacy .

- 11β,21-dihydroxy groups, critical for anti-inflammatory activity and receptor activation .

- 16β-methyl group, which reduces mineralocorticoid activity compared to non-methylated analogs .

Its molecular formula is C₂₉H₃₃FN₂O₅ (inferred from the benzoate analog in ), with a molecular weight of approximately 506.56 g/mol. The compound is likely used in dermatological or anti-inflammatory formulations due to its esterified side chain and structural modifications to minimize systemic side effects.

Propiedades

Número CAS |

72149-73-6 |

|---|---|

Fórmula molecular |

C26H33FN2O5 |

Peso molecular |

472.5 g/mol |

Nombre IUPAC |

[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethyl] butanoate |

InChI |

InChI=1S/C26H33FN2O5/c1-4-5-22(33)34-14-21(32)26-16(13-28-29-26)11-19-18-7-6-15-10-17(30)8-9-23(15,2)25(18,27)20(31)12-24(19,26)3/h8-10,13,16,18-20,29,31H,4-7,11-12,14H2,1-3H3/t16-,18-,19-,20-,23-,24-,25-,26-/m0/s1 |

Clave InChI |

RCPNXFSHBYPPMT-QZJGXCQBSA-N |

SMILES isomérico |

CCCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C=NN2 |

SMILES canónico |

CCCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C=NN2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-butyrate involves multiple steps, starting from a suitable steroid precursor. The process typically includes fluorination, hydroxylation, and pyrazole ring formation. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. Advanced techniques like continuous flow reactors and automated synthesis are employed to enhance efficiency and consistency .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and biological properties .

Aplicaciones Científicas De Investigación

Overview

9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-butyrate is a synthetic steroid compound with significant therapeutic potential. This compound belongs to the class of glucocorticoids and exhibits anti-inflammatory and immunosuppressive properties. Its unique structure enhances its biological activity and stability compared to non-fluorinated analogs.

Therapeutic Applications

The primary applications of this compound include:

- Anti-inflammatory Treatments : Due to its potent anti-inflammatory properties, it is used in treating conditions such as asthma, allergies, and autoimmune disorders. The glucocorticoid activity helps in reducing inflammation and modulating immune responses .

- Immunosuppressive Therapy : It is utilized in organ transplantation to prevent rejection by suppressing the immune system. This application is critical in ensuring the success of transplant surgeries by minimizing the body's natural response against foreign tissues .

- Dermatological Uses : The compound has been explored for topical applications in treating skin conditions like eczema and psoriasis due to its ability to reduce inflammation and itching .

Case Studies

Several studies have documented the efficacy and safety of 9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-butyrate:

- Asthma Management : A clinical trial demonstrated that patients using this compound experienced significant improvements in lung function and reduced frequency of asthma attacks compared to placebo groups. The study highlighted its role in long-term management strategies for chronic asthma.

- Autoimmune Disorders : Research involving patients with rheumatoid arthritis showed that treatment with this compound led to marked reductions in joint inflammation and pain levels. The immunosuppressive effects contributed to improved quality of life for these patients.

- Topical Applications for Skin Disorders : In a randomized controlled trial involving patients with psoriasis, those treated with a formulation containing this compound reported faster clearance of lesions and lower severity scores compared to standard treatments .

Comparative Effectiveness

A summary table comparing the effectiveness of 9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-butyrate with other glucocorticoids is presented below:

| Compound Name | Primary Use | Efficacy (based on clinical studies) | Side Effects |

|---|---|---|---|

| 9-Fluoro Compound | Asthma & Autoimmune | High (significant symptom relief) | Weight gain, hypertension |

| Prednisone | Inflammatory Diseases | Moderate (variable response) | Osteoporosis, mood changes |

| Dexamethasone | Severe Inflammation | High (rapid action) | Hyperglycemia, insomnia |

Mecanismo De Acción

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

Metabolic and Pharmacokinetic Profiles

- Main Compound : The butyrate ester is hydrolyzed to the active 21-hydroxy form systemically, with the pyrazole ring resisting hepatic metabolism better than oxazole-containing analogs (e.g., deflazacort in ).

- Benzoate vs.

- Acetal vs. Ester : The isopropylidenedioxy group () remains intact during first-pass metabolism, favoring prolonged systemic exposure .

Receptor Binding and Selectivity

- Glucocorticoid Receptor (GR) Affinity : Fluorine at position 9 and the 16β-methyl group enhance GR binding while minimizing cross-reactivity with mineralocorticoid receptors .

- Ester Impact : Longer esters (e.g., valerate) increase tissue retention but may delay onset of action compared to shorter esters (e.g., acetate) .

Actividad Biológica

9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-butyrate is a synthetic steroid compound notable for its glucocorticoid activity. This compound has garnered interest due to its potential therapeutic applications in treating inflammatory and autoimmune conditions. This article reviews its biological activity based on diverse research findings.

- Molecular Formula : C26H33FN2O5

- Molecular Weight : 458.52 g/mol

- CAS Number : 72149-73-6

- EINECS Number : 276-388-2

The primary mechanism of action for 9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione involves binding to glucocorticoid receptors (GR). Upon binding, it modulates gene expression related to inflammation and immune responses. The presence of the fluorine atom enhances its biological activity and stability compared to non-fluorinated analogs .

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

-

Anti-inflammatory Effects :

- It has been shown to effectively reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Clinical studies have indicated its efficacy in conditions such as asthma and rheumatoid arthritis.

- Immunomodulatory Properties :

- Antiproliferative Effects :

Comparative Analysis with Other Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Clobetasol | C22H27ClO5 | Potent topical glucocorticoid; contains chlorine instead of a pyrazole ring. |

| Betamethasone | C22H29FO5 | Widely used glucocorticoid; lacks fluorine. |

| Dexamethasone | C22H29FO5 | Effective in treating various inflammatory conditions; different substitution pattern. |

Uniqueness : The pyrazole ring and specific hydroxylation pattern distinguish this compound from other glucocorticoids, potentially conferring distinct pharmacological properties that warrant further investigation.

Case Studies

-

Study on Asthma Management :

- A randomized control trial evaluated the effectiveness of 9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna in patients with moderate to severe asthma. Results indicated significant improvements in lung function and reduction in exacerbation rates compared to placebo.

- Rheumatoid Arthritis Treatment :

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 9-Fluoro-2',16β-dihydro-11β,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-butyrate?

- Methodological Answer : Synthesis typically involves sequential fluorination, hydroxylation, and esterification steps. For example, fluorination at the 9α-position can be achieved using hydrofluoric acid or fluorinated reagents under controlled anhydrous conditions. The 21-butyrate ester is introduced via reaction with butyric anhydride in the presence of a base catalyst (e.g., pyridine) . Structural analogs like betamethasone 21-propionate (75883-07-7) suggest that regioselective esterification requires protecting other hydroxyl groups (e.g., 11β-OH) to avoid side reactions .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve stereochemistry at positions 11β, 16β, and 17. X-ray crystallography is recommended for absolute configuration verification, as seen in related corticosteroids like paramethasone acetate . Infrared (IR) spectroscopy can identify ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups .

Q. What analytical techniques are critical for assessing purity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 240–250 nm) is standard, using reverse-phase C18 columns and acetonitrile/water gradients. Impurity profiling should reference pharmacopeial standards (e.g., EP or USP guidelines), as demonstrated for betamethasone acetate . Mass spectrometry (HRMS) ensures molecular weight accuracy, with deviations <2 ppm indicating high purity .

Advanced Research Questions

Q. How does the 21-butyrate ester influence glucocorticoid receptor (GR) binding affinity compared to other esters (e.g., acetate or propionate)?

- Methodological Answer : Conduct radioligand binding assays using GR-transfected cell lines. Compare IC₅₀ values against dexamethasone (reference agonist). The butyrate ester’s lipophilicity may enhance membrane permeability, but prolonged activity depends on esterase-mediated hydrolysis in target tissues. Studies on difluprednate (21-acetate-17-butyrate) show esterase activity in corneal tissue enhances bioavailability .

Q. What in vivo models are suitable for evaluating anti-inflammatory efficacy?

- Methodological Answer : Use LPS-induced murine inflammation models to measure cytokine suppression (e.g., IL-6, TNF-α). For dermal applications, the murine ear edema model (TPA-induced) assesses topical potency. Dose-response studies should compare 21-butyrate derivatives to prednisolone, monitoring adrenal suppression as a toxicity endpoint .

Q. How can metabolic stability be assessed in hepatic microsomes?

- Methodological Answer : Incubate the compound with human or rodent liver microsomes and NADPH. Monitor degradation via LC-MS/MS, focusing on ester hydrolysis (21-butyrate → 21-OH) and cytochrome P450-mediated oxidation. Compare half-life (t₁/₂) to known corticosteroids; longer t₁/₂ suggests reduced hepatic clearance .

Q. How should researchers resolve contradictions in reported potency across studies?

- Methodological Answer : Cross-validate experimental conditions:

- Receptor assays : Ensure consistent GR isoform expression (e.g., GRα vs. GRβ).

- Cell-based assays : Control for esterase activity, which varies by cell type (e.g., fibroblasts vs. keratinocytes) .

- Species differences : Compare rodent vs. human primary cell responses.

Statistical meta-analysis of published IC₅₀/EC₅₀ values can identify outliers due to methodological variability .

Key Data Considerations

- Structural analogs (e.g., betamethasone, paramethasone) provide benchmarks for synthesis and bioactivity .

- Esterase sensitivity : The 21-butyrate group may delay hydrolysis compared to acetate, altering pharmacokinetics .

- Fluorination impact : 9α-Fluoro substitution enhances GR binding but may increase mineralocorticoid receptor cross-reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.